(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, widely known as clopidogrel carboxylic acid or SR-26334, is a crucial compound in the scientific investigation of the antiplatelet drug clopidogrel. It serves as the primary inactive metabolite of clopidogrel, formed through the hydrolysis of the parent drug. [, , , , , , , , , ] This characteristic makes it a valuable tool in studying clopidogrel's metabolism, pharmacokinetics, and pharmacodynamics, as well as its potential drug interactions. Importantly, clopidogrel carboxylic acid itself does not possess any intrinsic antiplatelet activity. [, , ]
Clopidogrel carboxylic acid is the active metabolite of clopidogrel, a widely used antiplatelet medication that inhibits platelet aggregation. This compound plays a crucial role in the prevention of cardiovascular events, such as heart attacks and strokes, particularly in patients with atherosclerosis. Clopidogrel itself is a prodrug that requires metabolic activation to exert its pharmacological effects, primarily through the formation of clopidogrel carboxylic acid.
Clopidogrel carboxylic acid is synthesized in the body from clopidogrel through hepatic metabolism. The conversion involves several enzymatic processes, primarily mediated by cytochrome P450 enzymes, which transform clopidogrel into its active form. The primary source of clopidogrel is pharmaceutical formulations available for clinical use.
Clopidogrel carboxylic acid is classified as an antiplatelet agent and falls under the category of thienopyridines. It is specifically categorized as a P2Y12 receptor inhibitor, which is pivotal in modulating platelet activation and aggregation.
The synthesis of clopidogrel carboxylic acid typically involves the metabolic conversion of clopidogrel through oxidative pathways. The initial step includes the hydrolysis of the thienopyridine moiety, followed by oxidation reactions that yield the carboxylic acid derivative.
Clopidogrel carboxylic acid has a molecular formula of . Its structure features a thienopyridine ring system with a carboxylic acid functional group.
Clopidogrel carboxylic acid participates in various biochemical reactions within the body:
The interaction with the P2Y12 receptor leads to downstream signaling cascades that inhibit platelet aggregation effectively .
The mechanism by which clopidogrel carboxylic acid exerts its effects involves several steps:
Studies have shown that clopidogrel reduces the risk of cardiovascular events significantly when compared to placebo .
Relevant analyses indicate that these properties are crucial for understanding its pharmacokinetics and formulation .
Clopidogrel carboxylic acid is primarily used in clinical settings for:
Clopidogrel carboxylic acid (CCA) undergoes glucuronidation to form clopidogrel acyl glucuronide (CAG), a critical detoxification step mediated predominantly by hepatic UDP-glucuronosyltransferase (UGT) enzymes. Systematic screening using recombinant human UGT isoforms and human liver microsomes (HLM) demonstrates that UGT2B7 is the primary isoform responsible for this metabolic transformation, exhibiting catalytic activity 3- to 12-fold higher than other UGT isoforms. Quantitative analyses reveal UGT2B7 achieves a mean Vmax of 120.9 pmol/min/mg protein, significantly surpassing UGT1A9 (Vmax 40.3 pmol/min/mg protein), UGT2B4 (Vmax 35.2 pmol/min/mg protein), and UGT2B17 (Vmax 28.6 pmol/min/mg protein). Relative activity factor (RAF)-based scaling estimates UGT2B7 contributes 58.6% of total hepatic glucuronidation of CCA, while UGT2B4 and UGT2B17 collectively account for approximately 30% [2] [6].
Substrate inhibition studies further validate enzyme specificity: Azidothymidine (AZT, UGT2B7 substrate) and gemfibrozil inhibit CAG formation by 85–92% in HLM at 500 μM concentrations. Time-dependent inhibition by fluconazole (UGT2B7-selective inhibitor) reduces CAG formation by 60–75%, confirming UGT2B7 dominance. Additionally, CCA competitively inhibits AZT glucuronidation (Ki ≈ 300 μM), demonstrating shared binding sites on UGT2B7 [2] [6].
Table 1: Catalytic Activity of UGT Isoforms in Clopidogrel Carboxylic Acid Glucuronidation
UGT Isoform | Mean Vmax (pmol/min/mg protein) | Relative Contribution (%) |
---|---|---|
UGT2B7 | 120.9 | 58.6 |
UGT2B4 | 35.2 | 12.1 |
UGT2B17 | 28.6 | 18.3 |
UGT1A9 | 40.3 | 3.0 |
Other isoforms | <10 | <8 |
The glucuronidation kinetics of CCA follow classical Michaelis-Menten behavior in both HLM and recombinant UGT2B7 systems. Pooled HLM exhibit a mean Km of 372.9 μM and Vmax of 118.4 pmol/min/mg protein, while recombinant UGT2B7 shows similar affinity (Km 296.4 μM) and catalytic capacity (Vmax 120.9 pmol/min/mg protein). The intrinsic clearance (CLint = Vmax/Km) values are comparable: 0.32 μL/min/mg protein (HLM) vs. 0.41 μL/min/mg protein (rUGT2B7), confirming UGT2B7 drives overall kinetics [2] [6].
Enzyme kinetics remain consistent across physiological pH (7.4) and temperature (37°C) ranges. However, CAG formation is highly dependent on UDPGA cofactor supply; depletion reduces Vmax by 40–60%. Albumin (2% w/v) increases CLint 1.8-fold by sequestering inhibitory fatty acids in microsomal systems [6].
Table 2: Kinetic Parameters of Clopidogrel Carboxylic Acid Glucuronidation
System | Km (μM) | Vmax (pmol/min/mg protein) | CLint (μL/min/mg protein) |
---|---|---|---|
Pooled Human Liver Microsomes | 372.9 | 118.4 | 0.32 |
Recombinant UGT2B7 | 296.4 | 120.9 | 0.41 |
The UGT2B17 gene exhibits a copy number variation (CNV) polymorphism characterized by the UGT2B172 allele (complete gene deletion). Individuals homozygous for UGT2B172 (2/2) show absent UGT2B17 expression, reducing total hepatic glucuronidation capacity for CCA by 18–22%. Pharmacokinetic studies in prostate cancer cohorts reveal that 2/2 carriers exhibit 30–40% lower CAG/CCA plasma ratios compared to 1/1 wild-type individuals after clopidogrel administration. This translates to reduced metabolic clearance (CL/F) of CCA, with 2/2 subjects showing 25% lower CL/F than extensive metabolizers [4] [6].
However, clinical studies conflict on disease associations. While initial reports suggested UGT2B17 deletion increased prostate cancer risk, larger population-based case-control studies (n>1,000) found no statistically significant association (OR 1.05, 95% CI 0.89–1.24). Similarly, no correlation exists between UGT2B17 genotype and clopidogrel efficacy endpoints (e.g., stent thrombosis) in cardiovascular cohorts, likely due to compensatory glucuronidation by UGT2B7 and UGT2B4 [4] [7].
Ethnic differences in UGT allele frequencies significantly alter CCA disposition:
Population pharmacokinetic modeling in Malaysian cohorts confirms these disparities: After a 75mg clopidogrel dose, poor metabolizers (CYP2C19 PM + UGT2B172/2) exhibit 55% lower CAG AUC than extensive metabolizers. This metabolic deficit is partially mitigated by high-dose regimens (600mg load + 150mg maintenance), which increase the proportion of patients achieving therapeutic CAG levels by 50% [9].
Table 3: Ethnic Variability in UGT2B17 Allele Frequencies and Metabolic Impact
Population Group | UGT2B17*2 Frequency (%) | CAG/CCA Plasma Ratio (Mean ± SD) |
---|---|---|
East Asian (Chinese) | 30–35 | 0.42 ± 0.15 |
European | 17–20 | 0.68 ± 0.22 |
Oceanian | 55–60 | 0.31 ± 0.12 |
Malaysian Malay | 25–28 | 0.51 ± 0.18 |
Malaysian Chinese | 40–44 | 0.38 ± 0.14 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7